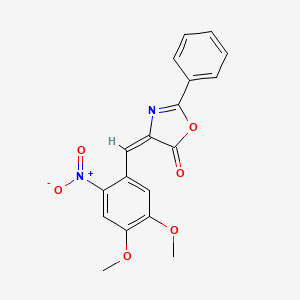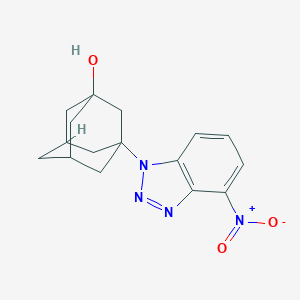
(4E)-4-(4,5-dimethoxy-2-nitrobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-1-(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-2-PHENYL-1,3-OXAZOL-5(4H)-ONE is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
The synthesis of 4-[(E)-1-(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-2-PHENYL-1,3-OXAZOL-5(4H)-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4,5-dimethoxy-2-nitrobenzaldehyde with 2-phenyl-1,3-oxazol-5(4H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
4-[(E)-1-(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-2-PHENYL-1,3-OXAZOL-5(4H)-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions .
Wissenschaftliche Forschungsanwendungen
4-[(E)-1-(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-2-PHENYL-1,3-OXAZOL-5(4H)-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Wirkmechanismus
The mechanism of action of 4-[(E)-1-(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-2-PHENYL-1,3-OXAZOL-5(4H)-ONE involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the oxazole ring and phenyl group contribute to its binding affinity with target proteins and enzymes, modulating their activity and resulting in the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
4-[(E)-1-(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-2-PHENYL-1,3-OXAZOL-5(4H)-ONE can be compared with other similar compounds such as:
N(1)-[2-(diethylamino)ethyl]-N(4)-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-1,4-naphthalenediamine: This compound shares a similar nitrophenyl group but differs in its overall structure and applications.
N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: Another compound with a similar methoxyphenyl group, but with distinct chemical properties and uses.
Eigenschaften
Molekularformel |
C18H14N2O6 |
|---|---|
Molekulargewicht |
354.3 g/mol |
IUPAC-Name |
(4E)-4-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H14N2O6/c1-24-15-9-12(14(20(22)23)10-16(15)25-2)8-13-18(21)26-17(19-13)11-6-4-3-5-7-11/h3-10H,1-2H3/b13-8+ |
InChI-Schlüssel |
CEMSHLQLBWDFKF-MDWZMJQESA-N |
Isomerische SMILES |
COC1=C(C=C(C(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)[N+](=O)[O-])OC |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(3,5-Dichloropyridin-2-yl)hydrazinyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11081488.png)
![(8-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)phenylmethanone](/img/structure/B11081491.png)

![(5Z)-1-(3-methoxyphenyl)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11081499.png)
![(5E)-1-acetyl-5-{[7-methoxy-2-(phenylsulfanyl)quinolin-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11081504.png)

![N-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B11081526.png)
![4-methoxy-N-[5-(4-methylbenzyl)-1,3,4-thiadiazol-2-yl]-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B11081532.png)
![2-Fluoro-N-[2,2,2-trifluoro-1-[(4-methyl-benzimidoyl)-amino]-1-trifluoromethyl-ethyl]-benzamide](/img/structure/B11081537.png)
![3-ethyl-5-(3-hydroxy-4-methoxyphenyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11081549.png)
![(3Z)-3-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11081557.png)
![(2Z)-3-butyl-2-[(3,5-dichlorophenyl)imino]-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11081561.png)
![5-amino-1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-1H-1,2,3-triazole-4-carbonitrile](/img/structure/B11081571.png)
![3-amino-N-(4-cyanophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11081576.png)
